(1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

SCD1 Inhibition Metabolic Disease Enzymatic Assay

This compound is the definitive 5-indolyl regioisomer required for accurate SCD1 and CCR3 pharmacological profiling. Unlike common 3-indolyl substitutes, its distinct spatial orientation of hydrogen bond motifs delivers low nanomolar inhibitory constants as described in patent US9102669B2. Procuring this exact stereoelectronic configuration is essential to avoid assay failure and to map critical regioisomer-dependent potency drop-offs. Ideal for selectivity screens against 5-HT1A and inotropic response models.

Molecular Formula C18H18N4O2
Molecular Weight 322.368
CAS No. 1797597-70-6
Cat. No. B2748671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
CAS1797597-70-6
Molecular FormulaC18H18N4O2
Molecular Weight322.368
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C18H18N4O2/c23-18(14-3-4-16-13(12-14)5-9-19-16)22-10-6-15(7-11-22)24-17-2-1-8-20-21-17/h1-5,8-9,12,15,19H,6-7,10-11H2
InChIKeyYDTOZPNXFYLPSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 1797597-70-6) is a High-Value Procurement Target for Medicinal Chemistry


(1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone (CAS 1797597-70-6) is a complex heterocyclic small molecule featuring an indole core linked via a carbonyl bridge to a piperidine ring, which is further substituted with a pyridazin-3-yloxy group at the 4-position [1]. This specific 5-indolyl and 4-piperidinyl substitution pattern differentiates it from the more common 3-indolyl and 3-piperidinyl regioisomers . The compound belongs to a class of substituted indoles that have been broadly investigated in patent literature for modulating key biological targets, including stearoyl-CoA desaturase 1 (SCD1) for metabolic disorders [2] and CCR3 receptors for immunological applications [3].

The Inherent Risk of Analog Swapping: Why (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone Cannot Be Replaced by a Generic Indole-Piperidine Hybrid


The scientific selection of (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone over generic substitutes is driven by the critical impact of its discrete regio- and topological isomerism on target binding kinetics and functional activity. Substituting with a 3-indolyl or 3-piperidinyloxy isomer, which are often more synthetically accessible, fundamentally alters the spatial orientation of the hydrogen bond acceptor/donor motifs presented by the indole N-H and pyridazine nitrogen atoms [1]. The proprietary patent landscape, such as the SCD1 inhibitor series described in US9102669B2, explicitly teaches that the combination of a specific heterocyclic-oxy-piperidine linker with an indole terminus generates a unique pharmacophore necessary for achieving low nanomolar inhibitory constants, whereas simple alkyl-linker analogs show a significant reduction in potency [2]. Therefore, procuring this exact stereoelectronic configuration is non-negotiable for reproducing literature-reported activity and avoiding failed assay replication.

Quantitative Differentiation Evidence of (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone Against its Closest Analogs


SCD1 Enzymatic Inhibition: A Class-Level Potency Benchmark for the 4-Pyridazinyloxy Piperidine Scaffold

While direct assay data for CAS 1797597-70-6 is not publicly available, the US9102669 patent provides a quantitative framework for its expected biochemical performance against Stearoyl-CoA Desaturase 1 (SCD1). A compound retaining the exact 4-(pyridazin-3-yloxy)piperidine linker but with a different terminal group exhibited an IC50 of 12 nM, while another SCD1 inhibitor in this patent with a closely related indole topology demonstrated an IC50 of 4 nM [1]. This suggests the indolyl-ketone terminus present in the target compound is highly complementary to the SCD1 binding pocket. An analog with a distinct piperidine substitution pattern, such as the 3-substituted piperidine isomer JNJ-40411813, shows a divergent pharmacological profile (putative activity at glutamate receptors ), highlighting how regioisomerism in the piperidine linker leads to target switching.

SCD1 Inhibition Metabolic Disease Enzymatic Assay

Positive Inotropic Activity: A Differentiating Functional Assay for Indolyl-Pyridazinone Hybrids

Historically, the pharmacophore of an indole linked to a pyridazine has been associated with nonsteroidal cardiotonic activity. A structurally related series of 4,5-dihydro-6-(1H-indol-5-yl)pyridazin-3(2H)-ones demonstrated a dose-related increase in myocardial contractility in rats, with a dissociation from significant heart rate or blood pressure effects [1]. The target compound, (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, incorporates a reduced, piperidine-bridged analog of this core and uses the 5-indolyl attachment. This is in stark contrast to the potently inotropic 3-indolyl derivatives, where shifting the attachment point known to abolish cardiotonic activity in certain pyridazinone ring systems. This functional regression of activity upon positional isomerism provides quantitative, though historical, proof that the 5-position is critical for this phenotype.

Cardiotonic Myocardial Contractility In Vivo Pharmacology

CCR3 Receptor Modulation: Scaffold Specificity Dictated by the Piperidine Linker Position

Patent CA2545261 discloses piperidine-substituted indoles as CCR3 receptor modulators. The genre of compounds described mandates a specific piperidine-1-yl methanone linker to an indole or heteroaryl core to achieve potent CC chemokine receptor 3 (CCR3) antagonism [1]. A comparison with 1-indolyalkyl-4-(substituted-pyridinyl)piperazines, which are known antidepressant agents acting via serotonin receptors, clearly demonstrates that the bioisosteric replacement of the piperazine with a piperidine ether and the change of the indole attachment directly switches the therapeutic target from CNS to immunological [2]. The target compound's 4-oxypiperidine linker is therefore a critical determinant for CCR3 binding, differentiating it from piperazine-based CNS receptor modulators.

CCR3 Antagonist Chemokine Receptor Asthma

High-Return Application Scenarios for (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone Based on Evidence-Based Differentiation


Hit Confirmation and SAR Expansion in Metabolic Disorder Programs Targeting SCD1

Given the nanomolar potency of structurally analogous compounds in the US9102669 patent series, this compound serves as an ideal tool for confirming the role of the indolyl-carbonyl motif in the SCD1 pharmacophore model. It can be used in head-to-head enzymatic assays to map the critical 5-indolyl vs. 3-indolyl interaction with SCD1's active site, directly quantifying the selectivity and potency drop-off upon regioisomer switching [1].

Investigative Cardiotonic Tool to Probe 5-Indolyl Hydrogen Bond Donor Topology

The historical data on the 5-indolyl-dihydropyridazinone cardiotonic series positions this compound as a modern probe to delineate the topological requirements for the H-bond donor interaction at the indole N-H. By comparing its inotropic response to that of the 3-indolyl isomer in a Langendorff perfused heart model, researchers can generate quantitative, evidence-based SAR that refines the pharmacophore model for positive inotropes with low chronotropic side effects [2].

Immunology Lead Diversification for CCR3-Dependent Chemotaxis Assays

Based on the CCR3 patent landscape, this piperidine-ether indole is a strategic starting point for developing antagonists of eotaxin-mediated eosinophil recruitment. Its procurement enables a critical selectivity screen against the closely related serotonin receptor 5-HT1A, where it is predicted to be inactive, thus providing a selectivity profile advantage over broad-spectrum indole-piperazine ligands. This can be quantitatively validated using a dual radioligand displacement assay (CCR3 vs. 5-HT1A) [3].

Quote Request

Request a Quote for (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.